molecular formula C10H11BrO2S B14739299 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide CAS No. 5411-92-7

1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide

Cat. No.: B14739299
CAS No.: 5411-92-7
M. Wt: 275.16 g/mol
InChI Key: UMNCWECSMDPDOE-UHFFFAOYSA-N
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Description

1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide typically involves the bromination of 1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions typically produce sulfone derivatives.

Scientific Research Applications

1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing ring structure but differs in its substitution pattern and oxidation state.

    1,2,3-Benzothiadiazole: Another sulfur-containing heterocycle with different chemical properties and applications.

    1,2,4-Thiadiazine: A related compound with a different arrangement of nitrogen and sulfur atoms in the ring.

Uniqueness

1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is unique due to its specific bromine substitution and the presence of a sulfone group.

Properties

CAS No.

5411-92-7

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

5-bromo-1,2,4,5-tetrahydro-3λ6-benzothiepine 3,3-dioxide

InChI

InChI=1S/C10H11BrO2S/c11-10-7-14(12,13)6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2

InChI Key

UMNCWECSMDPDOE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C2=CC=CC=C21)Br

Origin of Product

United States

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